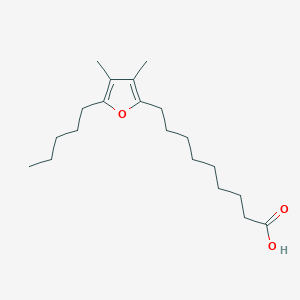

9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid

Description

Properties

IUPAC Name |

9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-4-5-10-13-18-16(2)17(3)19(23-18)14-11-8-6-7-9-12-15-20(21)22/h4-15H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNZKBPHAMNUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C(O1)CCCCCCCCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553385 | |

| Record name | 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57818-40-3 | |

| Record name | 9-(3,4-Dimethyl-5-pentfuran-2-yl)nonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethyl-5-pentyl-2-furannonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

9D5 furan fatty acid mechanism of action

Topic: 9D5 Furan Fatty Acid: Mechanism of Action, Isolation, and Therapeutic Potential Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Mechanism of Action, Chemical Biology, and Experimental Protocols

Executive Summary

9D5 Furan Fatty Acid (9D5-FuFA) —chemically defined as 9-(3,4-dimethyl-5-pentylfuran-2-yl)-nonanoic acid —is a potent, heterocyclic lipid mediator. Unlike classical polyunsaturated fatty acids (PUFAs) like EPA or DHA, 9D5-FuFA operates primarily as a high-affinity radical scavenger, offering superior protection against lipid peroxidation. Emerging research identifies 9D5 as a critical bioactive component in marine oils (e.g., Perna canaliculus) and latex, exhibiting anti-inflammatory efficacy exceeding that of Omega-3s in specific arthritis models. This guide details the physicochemical mechanism of action, isolation protocols, and therapeutic validation of 9D5.

Chemical Identity & Structure-Activity Relationship (SAR)

The biological potency of 9D5 stems from its unique structural motif: a central furan ring substituted with two methyl groups (

| Component | Chemical Structure | Functional Role |

| Core | Furan Ring | Reactive center for radical entrapment. |

| Substitution | 3,4-Dimethyl | Critical for Potency: Increases electron density of the furan ring, significantly enhancing reactivity toward peroxyl radicals compared to monomethyl (9M5) or unmethylated analogs. |

| Tail 1 | Pentyl ( | Lipophilic anchor facilitating membrane intercalation. |

| Tail 2 | Nonanoic Acid ( | Carboxyl group allowing esterification into phospholipids or triglycerides. |

SAR Insight: The dimethyl substitution makes 9D5 a more effective antioxidant than 9M5.[1] Studies demonstrate that the oxidation rate of linoleic acid is significantly more inhibited by 9D5 due to the higher electron-donating capacity of the two methyl groups, which stabilizes the radical intermediate formed during scavenging.

Mechanism of Action (MOA)

The MOA of 9D5 is distinct from COX/LOX enzyme inhibition seen in NSAIDs. It functions as a "Suicide Substrate" for Reactive Oxygen Species (ROS), specifically peroxyl radicals (

3.1 Primary Mechanism: Radical Scavenging via Ring Opening

-

Initiation: A peroxyl radical attacks the furan ring at the

-position (C2 or C5). -

Radical Intermediate: The attack generates a carbon-centered radical on the furan ring. The 3,4-dimethyl groups stabilize this intermediate via hyperconjugation.

-

Ring Scission: The intermediate reacts with a second radical or

, leading to the cleavage of the furan ring. -

Product Formation: The furan converts into a dioxo-ene-dioic acid derivative. This irreversible reaction neutralizes two radical equivalents per 9D5 molecule, effectively breaking the chain reaction of lipid peroxidation.

3.2 Secondary Mechanism: Anti-Inflammatory Signaling

By depleting lipid hydroperoxides (LOOH), 9D5 reduces the "peroxide tone" required for the activation of lipoxygenases (LOX) and cyclooxygenases (COX).

-

Direct Effect: Scavenging ROS prevents the activation of NF-

B transcription factors. -

Indirect Effect: Preservation of membrane PUFAs maintains membrane fluidity and receptor integrity.

3.3 Visualization: Molecular Pathway

The following diagram illustrates the cascade from radical attack to inflammatory suppression.

Caption: 9D5 acts as a sacrificial antioxidant, intercepting peroxyl radicals to prevent lipid peroxidation cascades and downstream inflammatory signaling.

Experimental Protocols

Due to the low natural abundance of 9D5 (often <1% of total lipids), rigorous isolation or semi-synthesis is required for study.

Protocol A: Isolation from Latex Gloves (High-Yield Source)

Rationale: Commercial latex gloves (from Hevea brasiliensis) are an unexpectedly rich source of 9M5, which can be methylated or used as a reference for extracting the less abundant 9D5 from biological samples.

Materials:

-

Soxhlet extractor

-

n-Hexane (HPLC grade)

-

Silver Ion (Ag+) Solid Phase Extraction (SPE) cartridges

-

GC-MS for validation[2]

Workflow:

-

Extraction: Cut 10g of latex gloves into small strips. Extract with 150mL n-Hexane in a Soxhlet apparatus for 6 hours.

-

Transesterification: Evaporate solvent. Dissolve residue in 1M methanolic HCl (2h at 80°C) to generate Fatty Acid Methyl Esters (FAMEs).

-

Enrichment (Ag-Ion Chromatography):

-

Identification: Analyze fractions via GC-MS.

-

Target Ion (9D5): Look for molecular ion (

) and characteristic base peak (

-

Protocol B: In Vitro Radical Scavenging Assay

Rationale: Standard DPPH assays may not reflect lipid-specific protection. The Linoleic Acid (LA) autoxidation assay is the gold standard for FuFAs.

-

Preparation: Prepare a 50 mM ethanolic solution of Linoleic Acid.

-

Induction: Add AIBN (2,2'-azobis(2-methylpropionamidine) dihydrochloride) as a radical initiator.

-

Treatment: Add 9D5 (test) vs. 9M5 (comparator) vs. Trolox (control) at 10-100 µM concentrations.

-

Incubation: Incubate at 37°C in the dark.

-

Measurement: Monitor the formation of Conjugated Dienes by absorbance at 234 nm over 4 hours.

-

Expected Result: 9D5 should show a longer "lag phase" (inhibition period) compared to 9M5 due to the dimethyl stabilization.

-

Visualization: Isolation Workflow

Caption: Step-by-step isolation workflow utilizing Silver Ion chromatography to separate furan fatty acids from bulk lipids.

Therapeutic Potential & Clinical Relevance

5.1 Arthritis and Inflammation

Research indicates that the anti-inflammatory activity historically attributed to Green-Lipped Mussel (Perna canaliculus) lipid extracts is largely driven by F-acids, not just Omega-3s.

-

Evidence: In adjuvant-induced arthritis rat models, F-acid ethyl esters showed higher efficacy in reducing paw swelling compared to EPA ethyl esters at equivalent doses.

-

Dosing: Effective biological activity is observed at microgram levels, suggesting a "signaling" role beyond bulk antioxidant capacity.

5.2 Metabolic Dysfunction (MAFLD)

9D5 accumulates in the liver and is incorporated into phospholipids.

-

Hepatoprotection: By scavenging ROS generated during hepatic lipid overload, 9D5 prevents the transition from simple steatosis to steatohepatitis (NASH).

-

Metabolic Regulation: Preliminary data suggests 9D5 may influence adiponectin levels, improving insulin sensitivity.

References

-

Wakimoto, T., et al. (2011). Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus.[6][7][8] Proceedings of the National Academy of Sciences (PNAS). [Link][6]

-

Müller, M., et al. (2017). Concentrations, Stability, and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic Acid from Disposable Latex Gloves.[9] Journal of Agricultural and Food Chemistry.[2][9][10] [Link][2]

-

Lemke, R.A., et al. (2020). A bacterial biosynthetic pathway for methylated furan fatty acids.[5] Journal of Biological Chemistry. [Link]

-

Vetter, W., et al. (2012). Furan fatty acids in food samples.[10] Journal of Agricultural and Food Chemistry.[2][9][10] [Link]

-

Xu, L., et al. (2017). Furan fatty acids – Beneficial or harmful to health? Progress in Lipid Research. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Omega-3 Fatty Acids, Furan Fatty Acids, and Hydroxy Fatty Acid Esters: Dietary Bioactive Lipids with Potential Benefits for MAFLD and Liver Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A bacterial biosynthetic pathway for methylated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. healthprevent.net [healthprevent.net]

- 8. researchgate.net [researchgate.net]

- 9. Concentrations, Stability, and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic Acid from Disposable Latex Gloves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Furan Fatty Acids in Some 20 Fungi Species: Unique Profiles and Quantities - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Properties and Therapeutic Potential of 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic Acid (9D5)

The following technical guide details the chemical properties, biosynthesis, and therapeutic potential of 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid , commonly referred to in lipid literature as 9D5 .

Executive Summary

9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid (9D5) is a prominent Furan Fatty Acid (FuFA) , a class of minor heterocyclic lipids found in dietary sources such as fish oil, soybeans, and dairy.[1][2][3] Characterized by a central furan moiety substituted with a nonanoic acid chain, a pentyl tail, and two methyl groups, 9D5 exhibits potent antioxidant properties exceeding those of

This guide analyzes 9D5’s structural integrity, unique biosynthetic pathway in proteobacteria, and its pharmacological role as a radical scavenger and peroxidase inhibitor. It serves as a reference for researchers investigating lipid mediators in metabolic disease and oxidative stress defense.

Chemical Identity & Structural Analysis[4]

Nomenclature and Classification

-

IUPAC Name: 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid[1][2][3][4][5][6]

-

Common Abbreviation: 9D5 (9 = carboxyl chain length; D = dimethyl; 5 = pentyl tail)

-

Alternative Nomenclature: 10,13-epoxy-11,12-dimethyloctadeca-10,12-dienoic acid (based on the C18 fatty acid backbone).

-

CAS Registry Number: 116627-43-1 (Generic for isomer class; specific isomers may vary).

Physicochemical Properties

The 9D5 molecule consists of a lipophilic pentyl chain and a polar carboxylic acid tail separated by an electron-rich furan ring.

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Core structure | |

| Molecular Weight | 322.48 g/mol | Small molecule drug range |

| LogP (Predicted) | ~6.5 - 7.5 | Highly lipophilic; integrates into cell membranes |

| Solubility | Soluble in hexane, chloroform, ethanol; Insoluble in water | Requires lipid-based delivery systems |

| UV Absorption | Characteristic of substituted furans | |

| Stability | Sensitive to photo-oxidation; Stable in dark/inert atmosphere | Requires protection from light during storage |

Structural Integrity

The furan ring is the functional core. The methyl groups at positions 3 and 4 increase the electron density of the ring, significantly enhancing its reactivity toward reactive oxygen species (ROS) compared to unmethylated (F-series) or monomethylated (M-series) analogs.

Biosynthesis and Production

While 9D5 is found in dietary lipids, its extraction is low-yield. Recent breakthroughs have elucidated its biosynthetic pathway in

Bacterial Biosynthetic Pathway

The synthesis occurs on the phospholipid bilayer, transforming standard fatty acids into complex heterocycles.

-

Methylation (UfaM): S-adenosylmethionine (SAM)-dependent methylation of cis-vaccenic acid.[3]

-

Desaturation (UfaD): Introduction of a second double bond to form a methylated di-unsaturated intermediate.

-

Oxygenation (UfaO): Incorporation of molecular oxygen (

) to close the furan ring, yielding the monomethyl precursor (9M5).[3] -

Dimethylation (FufM): A second methylation step converts 9M5 to 9D5 .

Biosynthesis Visualization

Caption: Enzymatic pathway for 9D5 production in R. palustris. UfaO incorporates atmospheric oxygen to form the furan ring.[7][8]

Isolation Sources

-

Latex Gloves: Surprisingly, Hevea brasiliensis latex is one of the richest sources of 9M5/9D5, where it exists as a triglyceride component.[9]

-

Fish Oil: Present as a minor component (0.1 - 1%), often requiring silver-ion chromatography for enrichment due to co-elution with PUFAs.

Chemical Reactivity & Metabolic Fate

Antioxidant Mechanism (Radical Scavenging)

9D5 acts as a "suicide antioxidant." Unlike tocopherols which donate hydrogen, 9D5 reacts directly with peroxyl radicals (

-

Mechanism: The radical adds to the furan ring, leading to ring opening and the formation of a dioxoene (enedione) derivative.

-

Potency: The high electron density provided by the 3,4-dimethyl substitution makes 9D5 highly reactive toward radicals, effectively intercepting lipid peroxidation chains.

Metabolic Degradation

Upon ingestion, 9D5 undergoes

-

Chain Shortening: The nonanoic acid chain (C9) is shortened by 2-carbon units.

-

Metabolite Formation: The furan ring prevents complete oxidation. The major urinary metabolite is a carboxy-furan derivative , specifically a furan propanoic acid derivative (3D5) or, following further processing, urofuran acids.

-

CMPF Connection: While 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is the dominant human metabolite, it originates primarily from propyl-substituted FuFAs. 9D5 (pentyl-substituted) metabolizes to analogous pentyl-urofuran acids.

Metabolic Pathway Diagram

Caption: Catabolism of 9D5 via mitochondrial beta-oxidation leading to excretable furan propanoic acid metabolites.

Pharmacological Applications

Peroxidase Inhibition

9D5 has been identified as a competitive inhibitor of peroxidases (e.g., horseradish peroxidase).

-

Mechanism: It competes with substrates for the active site, potentially modulating inflammatory pathways mediated by peroxidases (like myeloperoxidase in neutrophils).

-

Therapeutic Implication: Potential use in mitigating oxidative tissue damage in chronic inflammatory diseases.

PPAR- Activation

Structural analogs of 9D5 (e.g., 11D5) act as ligands for Peroxisome Proliferator-Activated Receptor gamma (PPAR

-

Effect: Activation of PPAR

regulates glucose metabolism and fatty acid storage. -

Potential: 9D5 may contribute to the anti-diabetic and cardioprotective effects attributed to fish oil consumption, independent of Omega-3 fatty acids.

Analytical Characterization Protocol

For researchers isolating or synthesizing 9D5, the following spectral signatures are diagnostic.

| Method | Diagnostic Signal | Interpretation |

| GC-MS (EI) | Characteristic cleavage of the furan ring with the pentyl chain. | |

| Two methyl groups on the furan ring (Positions 3, 4). | ||

| Furan ring carbons (C2, C5). | ||

| Furan ring carbons (C3, C4) bearing methyl groups. |

References

-

Müller, M., et al. (2017).[6][9] "Concentrations, Stability, and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic Acid from Disposable Latex Gloves." Journal of Agricultural and Food Chemistry. Link

-

Lemke, R. A. S., et al. (2020). "A bacterial biosynthetic pathway for methylated furan fatty acids."[3][7][8][10] Journal of Biological Chemistry. Link

-

Vetter, W., & Wendlinger, C. (2013).[2] "Furan fatty acids – valuable minor fatty acids in food."[2][9][11] Lipid Technology.[2] Link

-

Pospiech, J., et al. (2020). "The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator-Activated Receptor Gamma."[11] Molecular Nutrition & Food Research. Link

-

Fuchs, C. T., & Spiteller, G. (2014). "9-(3,4-Dimethyl-5-pentyl-furan-2-yl) nonanoic Acid and 9-(3,4-Dimethyl-5-propyl-furan-2-yl) nonanoic Acid: New Naturally Occurring Peroxidase Inhibitors."[4] Zeitschrift für Naturforschung C. Link

Sources

- 1. A bacterial biosynthetic pathway for methylated furan fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Valuable furan fatty acids in soybeans and soy products [ouci.dntb.gov.ua]

- 3. A bacterial biosynthetic pathway for methylated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9-(3,4-Dimethyl-5-pentyl-furan-2-yl) nonanoic Acid and 9-(3,4-DimethyI-5-propyl-furan-2-yl) nonanoic Acid: New Naturally Occurring Peroxidase Inhibitors [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. Concentrations, Stability, and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic Acid from Disposable Latex Gloves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bacterial production of furan fatty acids | Great Lakes Bioenergy Research Center [glbrc.org]

- 11. The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator‐Activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Cascade for the Biosynthesis of the Novel Fatty Acid Derivative 9D5

Abstract

The biosynthesis of complex natural products often relies on elegant and highly specific enzymatic cascades. This guide provides an in-depth technical analysis of the putative biosynthetic pathway for 9D5, a novel methylated and hydroxylated unsaturated fatty acid derivative. We dissect the hypothesized roles of four core enzymes—UfaD (a fatty acid desaturase), UfaO (a fatty acid hydroxylase), FufM (a radical SAM methyltransferase), and the accessory protein UfaM. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the pathway's logic, the mechanistic basis of each enzymatic step, and robust experimental workflows for pathway elucidation and characterization. By integrating established principles of fatty acid metabolism with advanced enzymatic chemistry, we present a cohesive model for 9D5 biosynthesis, offering a framework for future investigation and bioengineering efforts.

Introduction: The Putative 9D5 Biosynthetic Pathway

The discovery of novel bioactive lipids is critical for advancing therapeutic development. We hypothesize that 9D5 is a specialized fatty acid, characterized by a unique combination of a double bond, a hydroxyl group, and a methyl group on its acyl chain. Such structural motifs are often associated with potent biological activity, including roles in cell signaling, antimicrobial action, or as precursors to more complex natural products.

The biosynthesis of such a molecule from a simple saturated fatty acid precursor requires a sophisticated, multi-step enzymatic assembly line. Based on the nomenclature of the identified enzymes, we propose a four-step cascade beginning with a common saturated fatty acyl-acyl carrier protein (ACP) substrate.

The proposed pathway follows a logical sequence of chemical transformations:

-

Desaturation (UfaD): Introduction of a carbon-carbon double bond to create an unsaturated backbone.

-

Hydroxylation (UfaO): Stereospecific installation of a hydroxyl group.

-

Methylation (FufM): Addition of a methyl group to an unactivated carbon, a chemically challenging step.

-

Maturation/Scaffolding (UfaM): A potential accessory role ensuring pathway efficiency.

This guide will explore each of these steps in detail, providing both the theoretical underpinnings and the practical methodologies required to validate this hypothesis.

Caption: High-level overview of the proposed 9D5 biosynthetic pathway.

Core Enzymes of the 9D5 Pathway: Function and Mechanism

UfaD: The Initiating Desaturation Step

Function and Mechanism: The biosynthesis is initiated by UfaD, a putative fatty acid desaturase. These enzymes are responsible for introducing double bonds into acyl chains, converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] Most known fatty acid desaturases are non-heme, di-iron enzymes that utilize molecular oxygen and a source of reducing equivalents (typically from NADH or NADPH) to abstract two hydrogen atoms from the substrate.[2] The active site contains a di-iron center that activates O₂, a critical step for C-H bond cleavage.[2] Soluble desaturases act on acyl chains attached to an acyl carrier protein (ACP), while membrane-bound desaturases typically act on acyl-CoA or lipid-bound substrates.[2] Given its context in a biosynthetic cluster, UfaD likely acts on an ACP-tethered substrate.

Expertise & Experimental Rationale: A primary objective in characterizing UfaD is to determine its regiospecificity. The position of the double bond (e.g., Δ5, Δ9) is a crucial determinant of the final product's structure and biological activity.[3] The Δ9 position is common, converting stearic acid (18:0) to oleic acid (18:1Δ⁹).[4] Initial experiments should focus on co-expressing UfaD with a host's fatty acid synthesis machinery and analyzing the resulting fatty acid profile by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the novel MUFA produced.

UfaO: The Regiospecific Hydroxylation Step

Function and Mechanism: Following desaturation, UfaO is proposed to function as a fatty acid hydroxylase. These enzymes install a hydroxyl group onto the fatty acid chain. Many fatty acid hydroxylases are cytochrome P450 monooxygenases (CYPs), which contain a heme cofactor and are often membrane-associated.[5] The catalytic cycle of a P450 involves substrate binding, reduction of the heme iron, binding of O₂, and a second reduction event, leading to the formation of a highly reactive iron-oxo species that abstracts a hydrogen atom from the substrate, followed by "oxygen rebound" to form the hydroxylated product.[6] Other classes of fatty acid hydroxylases also exist, including di-iron hydroxylases.[7][8]

Field-Proven Insights: Working with P450 enzymes presents unique challenges. If UfaO is a P450, it will likely require a specific redox partner (a cytochrome P450 reductase) to supply the electrons needed for catalysis. Therefore, successful reconstitution of its activity, both in vivo and in vitro, depends on the identification and co-expression of this partner. The absolute stereochemistry of the newly introduced hydroxyl group, which can be determined by chiral chromatography or NMR studies, is another critical parameter to establish.

FufM: The Unprecedented Radical SAM-dependent Methylation

Function and Mechanism: The most chemically challenging step in the proposed pathway is the methylation of an unactivated C-H bond, catalyzed by FufM. The "FufM" nomenclature strongly suggests it belongs to the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes.[9] These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5′-deoxyadenosyl radical (5'-dAdo•).[10][11] This radical is a powerful oxidant capable of abstracting a hydrogen atom from an unactivated carbon on the substrate. The resulting substrate radical can then be attacked by the methyl group from a second molecule of SAM or a related methyl donor to complete the methylation reaction. This mechanism allows for modifications that are inaccessible through standard polar reaction chemistry.[12][13]

Authoritative Grounding & Trustworthiness: The involvement of a radical SAM enzyme is a hallmark of complex natural product biosynthesis.[10] The strict anaerobic conditions required for their activity and the necessity of reconstituting the [4Fe-4S] cluster make them challenging to study in vitro. Any protocol must incorporate rigorous anaerobic techniques and methods for cluster reconstitution to ensure enzymatic activity is genuine and not an artifact. The requirement for both SAM (as a radical precursor) and a methyl donor (which could also be SAM) must be experimentally validated.

The Role of UfaM

The precise function of UfaM is currently speculative. It could serve several roles:

-

A Scaffolding Protein: UfaM might physically associate with the other enzymes, forming a metabolon that facilitates substrate channeling between active sites, thereby increasing efficiency and preventing the release of reactive intermediates.

-

A Final Tailoring Enzyme: It may catalyze a final modification step, such as an isomerization, cyclization, or release of the final 9D5 product from the ACP.

-

An Accessory Factor: It could be involved in the regulation of the pathway or the stabilization of one of the other core enzymes.

Determining its function will require protein-protein interaction studies (e.g., pull-down assays, yeast two-hybrid) and detailed biochemical assays with the complete set of pathway intermediates.

Experimental Workflows for Pathway Elucidation

A systematic approach is required to validate the proposed 9D5 biosynthetic pathway. The workflow below outlines a logical progression from pathway reconstitution to individual enzyme characterization.

Caption: A logical workflow for the characterization of the 9D5 pathway.

Protocol: Heterologous Expression and Pathway Reconstitution in E. coli

This protocol is designed to validate the function of the entire enzyme cascade in a controlled host system.

Causality Behind Experimental Choices:

-

E. coli as a Host: E. coli is a well-characterized host for fatty acid biosynthesis and is often used for reconstituting pathways. It provides the necessary precursors like saturated acyl-ACPs.

-

Inducible Promoters: Using inducible promoters (e.g., T7/lac) allows for biomass accumulation before expressing the potentially toxic biosynthetic enzymes.

-

GC-MS Analysis: Fatty acid methyl esters (FAMEs) are volatile and well-suited for GC-MS analysis, which is the gold standard for identifying and quantifying fatty acids.

Step-by-Step Methodology:

-

Vector Construction: Clone the genes ufaD, ufaO, fufM, and ufaM into a compatible set of expression vectors (e.g., pETDuet-1, pCDFDuet-1) under the control of an inducible promoter. Create constructs containing single genes and various combinations (e.g., ufaD alone; ufaD + ufaO; ufaD + ufaO + fufM, etc.).

-

Transformation: Transform the expression vectors into a suitable E. coli strain (e.g., BL21(DE3)).

-

Culture Growth: Grow the transformed cells in a rich medium (e.g., LB or TB) at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induction: Cool the culture to a lower temperature (e.g., 18°C) and induce protein expression by adding a suitable concentration of IPTG (e.g., 0.1-0.5 mM). Incubate for an additional 16-24 hours.

-

Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes).

-

Lipid Extraction & Transesterification:

-

Resuspend the cell pellet in a known volume of methanol.

-

Add a strong acid catalyst (e.g., acetyl chloride or H₂SO₄) and heat at 80°C for 1-2 hours to convert all fatty acids to their fatty acid methyl esters (FAMEs).

-

Neutralize the reaction and extract the FAMEs into an organic solvent like hexane.

-

-

GC-MS Analysis: Analyze the hexane extract by GC-MS. Compare the fatty acid profiles of cells expressing different combinations of the enzymes against a control strain containing empty vectors. The sequential appearance of novel peaks corresponding to the unsaturated, hydroxylated, and methylated fatty acids will validate the proposed pathway order.

Protocol: In Vitro Characterization of FufM (Radical SAM Methyltransferase)

This protocol is designed to confirm the specific function of the FufM enzyme.

Trustworthiness & Self-Validation:

-

Anaerobic Conditions: The absolute requirement of radical SAM enzymes for an anaerobic environment provides a self-validating control. Any activity observed under aerobic conditions is likely an artifact.

-

Component Omission Controls: Omitting key components (SAM, sodium dithionite, substrate) from parallel reactions must abolish product formation, confirming that the observed activity is dependent on the complete, correctly assembled system.

Step-by-Step Methodology:

-

Protein Expression and Purification:

-

Express His-tagged FufM in E. coli.

-

Perform all purification steps under strictly anaerobic conditions inside an anaerobic chamber (e.g., Coy chamber with <2 ppm O₂).

-

Lyse cells and purify the protein using an immobilized metal affinity chromatography (IMAC) column.

-

-

[4Fe-4S] Cluster Reconstitution:

-

In the anaerobic chamber, incubate the purified apo-FufM (typically ~50 µM) with a 5-10 fold molar excess of L-cysteine (as a sulfur source), ferrous ammonium sulfate, and a catalytic amount of a cysteine desulfurase (e.g., IscS).

-

Incubate at room temperature for 1-2 hours. The formation of the cluster is often accompanied by a color change to reddish-brown.

-

Remove excess reconstitution components via a desalting column.

-

-

Enzyme Assay:

-

Prepare the reaction mixture in an anaerobic environment. A typical 100 µL reaction would contain:

-

50 mM Tris-HCl buffer, pH 7.5

-

100 mM KCl

-

2-5 µM reconstituted holo-FufM

-

1 mM Substrate (the hydroxylated unsaturated fatty acyl-ACP, produced enzymatically using purified UfaD and UfaO)

-

4 mM S-adenosyl-L-methionine (SAM)

-

2 mM Sodium Dithionite (as a reductant)

-

-

Incubate the reaction at the enzyme's optimal temperature (e.g., 25°C) for 1-4 hours.

-

-

Analysis:

-

Quench the reaction and extract the lipids.

-

Analyze the products by high-resolution LC-MS. The product will have a mass increase of 14.0156 Da (the mass of a CH₂ group) compared to the substrate, confirming methylation.

-

Integrated Model and Future Directions

Our proposed model posits that UfaD, UfaO, and FufM act sequentially to build the 9D5 molecule from a standard fatty acid precursor, with UfaM potentially orchestrating the complex. This enzymatic cascade transforms a simple aliphatic chain into a structurally complex molecule with high potential for biological activity.

Future Directions:

-

Structural Biology: Solving the crystal or cryo-EM structures of the individual enzymes and, ideally, the entire complex would provide invaluable mechanistic insights.

-

Substrate Specificity: Determining the range of fatty acid chain lengths that each enzyme can accept will be crucial for understanding the system's plasticity.

-

Bioengineering: Once validated, the 9D5 biosynthetic cassette can be transferred into robust microbial hosts for scalable production. The enzymes themselves represent valuable biocatalysts for synthetic chemistry, capable of performing highly specific modifications on fatty acid scaffolds.

This guide provides a comprehensive roadmap for investigating the fascinating biochemistry of the 9D5 pathway. The validation of this system will not only unveil new enzymatic capabilities but also open the door to novel therapeutic and biotechnological applications.

Data Summary Table

The following table presents hypothetical kinetic parameters for the core enzymes of the 9D5 pathway. These values are illustrative and must be determined experimentally.

| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Optimal pH |

| UfaD | Stearoyl-ACP (18:0) | 25 | 5.0 | 2.0 x 10⁵ | 7.0 |

| UfaO | Oleoyl-ACP (18:1Δ⁹) | 40 | 2.5 | 6.3 x 10⁴ | 7.5 |

| FufM | Hydroxy-oleoyl-ACP | 15 | 0.1 | 6.7 x 10³ | 7.5 |

References

-

General Fatty Acid Biosynthesis: (2014). Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering. PMC. [Link][14][15]

-

Fatty Acid Desaturases: (2020). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Frontiers in Plant Science. [Link][16]

-

Mechanism of Δ9 Desaturation: (2020). A conserved evolutionary mechanism permits Δ9 desaturation of very-long-chain fatty acyl lipids. Journal of Biological Chemistry. [Link][2]

-

Overview of Desaturase Enzymes: (2022). Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. PMC. [Link][4]

-

Fatty Acid Hydroxylases: (2007). Molecular definitions of fatty acid hydroxylases in Arabidopsis thaliana. PubMed. [Link][5]

-

Human Fatty Acid 2-Hydroxylase: (2024). FA2H - Fatty acid 2-hydroxylase - Homo sapiens (Human). UniProt. [Link][7]

-

Radical SAM Enzymes Overview: (2024). Radical SAM enzymes. Wikipedia. [Link][9]

-

Radical SAM Enzymes in Biosynthesis: (2018). Radical SAM Enzymes in the Biosynthesis of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). Frontiers in Chemistry. [Link][10]

-

Radical SAM Mechanisms: (2014). Radical SAM proteins. PMC. [Link][11]

-

Structure/Function of Radical SAM Enzymes: (2024). Structure/Function Relationships in Radical SAM Enzymes. Drennan Lab, MIT. [Link][12]

-

Radical SAM in Cofactor Biosynthesis: (2011). Radical S-Adenosylmethionine (SAM) Enzymes in Cofactor Biosynthesis: A Treasure Trove of Complex Organic Radical Rearrangement Reactions. PMC. [Link][13]

-

Enzymatic Cascade Reactions: (2017). Enzymatic Cascade Reactions in Biosynthesis. PMC. [Link][17]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A conserved evolutionary mechanism permits Δ9 desaturation of very-long-chain fatty acyl lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

- 4. Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular definitions of fatty acid hydroxylases in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermostable fatty acid hydroxylases from ancestral reconstruction of cytochrome P450 family 4 enzymes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. uniprot.org [uniprot.org]

- 8. FA2H - Wikipedia [en.wikipedia.org]

- 9. Radical SAM enzymes - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Radical SAM Enzymes in the Biosynthesis of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) [frontiersin.org]

- 11. Radical SAM enzymes involved in the biosynthesis of purine-based natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure/Function Relationships in Radical SAM Enzymes – Drennan Lab [drennan.mit.edu]

- 13. Radical S-Adenosylmethionine (SAM) Enzymes in Cofactor Biosynthesis: A Treasure Trove of Complex Organic Radical Rearrangement Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fatty acid biosynthesis revisited: structure elucidation and metabolic engineering - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 16. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 17. Enzymatic Cascade Reactions in Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 9D5 (Dimethyl-Furan Fatty Acid) as a High-Potency Lipid Peroxidation Inhibitor

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Subject: 9-(3,4-dimethyl-5-pentylfuran-2-yl)-nonanoic acid (9D5)[1]

Disambiguation & Scope

Critical Note: In the context of biochemical reagents, "9D5" frequently refers to a monoclonal antibody clone targeting double-stranded RNA (dsRNA). This guide does NOT cover the antibody. This document is strictly focused on 9D5-FuFA (Furan Fatty Acid) , a specific lipid species with potent antioxidant and anti-ferroptotic properties.

Executive Summary

Lipid peroxidation (LPO) is the hallmark driver of ferroptosis and a critical factor in neurodegenerative and metabolic diseases. While

9D5 is characterized by a dimethyl-substituted furan ring embedded within a fatty acid chain.[2] This unique architecture allows it to scavenge peroxyl radicals with significantly higher efficiency than monomethylated variants or standard phenolic antioxidants. This guide details the mechanism, experimental validation, and application of 9D5 as a precision inhibitor of lipid peroxidation.

Chemical Architecture & Mechanism of Action

The Structural Advantage

Unlike phenolic antioxidants that rely on hydroxyl hydrogen abstraction, 9D5 utilizes the high electron density of its dimethyl-furan ring .

-

Formula: C

H -

Key Moiety: 3,4-dimethyl-furan ring.[1]

-

Lipophilicity: The pentyl side chain and nonanoic acid tail ensure perfect integration into the phospholipid bilayer, positioning the reactive furan ring directly adjacent to vulnerable polyunsaturated fatty acids (PUFAs).

Radical Scavenging Mechanism

The inhibition of lipid peroxidation by 9D5 is a suicide-substrate mechanism. It intercepts the propagation chain by reacting with lipid peroxyl radicals (LOO•).

-

Initiation: A lipid peroxyl radical attacks the furan ring of 9D5.

-

Addition: The radical adds to the furan ring, creating an unstable radical intermediate.

-

Ring Opening: The furan ring opens, terminating the radical and converting 9D5 into 9D5-dioxoene (specifically a dioxo-ene-oic acid).

-

Outcome: The chain reaction is halted immediately. The formation of the dioxoene is a specific biomarker of 9D5 antioxidant activity.

Visualization: The Scavenging Pathway

Figure 1: Mechanism of 9D5 radical scavenging. The furan ring acts as a radical sink, converting to a dioxoene to halt the peroxidation chain.

Comparative Efficacy

The potency of FuFAs is directly correlated with the degree of methylation on the furan ring. 9D5 (dimethyl) is significantly more potent than 9M5 (monomethyl) or unmethylated analogs.

| Compound | Structure | Radical Scavenging Efficiency | Primary Use Case |

| 9D5 | Dimethyl-Furan | High (+++++) | Ferroptosis inhibition, Acute oxidative stress rescue |

| 9M5 | Monomethyl-Furan | Moderate (+++) | General dietary antioxidant |

| F-acid (Unmethylated) | Furan | Low (+) | Base structure, weak activity |

| Phenol derivative | High (++++) | Chronic maintenance, standard control |

Key Insight: In photo-oxidation models and specific singlet oxygen environments, dimethyl-FuFAs like 9D5 have demonstrated superior reaction rates compared to Vitamin E due to the rapid kinetics of the furan ring addition reaction.

Experimental Protocols

Protocol A: In Vitro Ferroptosis Rescue Assay

Objective: Validate 9D5 as an inhibitor of RSL3-induced ferroptosis in HT-1080 cells.

Reagents:

-

HT-1080 cells (fibrosarcoma line).

-

Inducer: RSL3 (GPX4 inhibitor) dissolved in DMSO.

-

Inhibitor: 9D5 (purified or synthesized) dissolved in Ethanol (EtOH).

-

Detection: CellTiter-Glo (ATP viability) or C11-BODIPY (Lipid ROS).

Workflow:

-

Seeding: Plate HT-1080 cells at 5,000 cells/well in 96-well plates. Adhere for 12h.

-

Pre-treatment: Treat cells with 9D5 at varying concentrations (0.1, 1, 5, 10

M) for 2 hours.-

Control: Vehicle (EtOH) only.

-

-

Induction: Add RSL3 (final conc. 100 nM) to induce ferroptosis.

-

Incubation: Incubate for 18–24 hours at 37°C / 5% CO

. -

Readout (Viability): Add CellTiter-Glo reagent, shake for 10 mins, measure luminescence.

-

Readout (Lipid ROS): For a separate set, stain with C11-BODIPY (581/591) for 30 mins. Analyze via flow cytometry (Shift from Red to Green fluorescence indicates peroxidation).

Self-Validating Check:

-

Positive Control: Ferrostatin-1 (1

M) must rescue cells. -

Negative Control: RSL3 alone must kill >80% of cells.

-

9D5 Success: Dose-dependent rescue of viability and suppression of Green fluorescence (C11-BODIPY).

Protocol B: Quantification of 9D5 Oxidation (Dioxoene Formation)

Objective: Confirm the mechanism by detecting the specific metabolite (9D5-dioxoene) using GC-MS.

-

Extraction: Extract lipids from treated cells/tissue using Folch method (Chloroform:Methanol 2:1).

-

Derivatization: Transesterify to form methyl esters (using NaOCH

in methanol). Avoid acid-catalyzed methylation as it can degrade the furan ring. -

GC-MS Analysis:

-

Column: DB-5ms or equivalent.

-

Target Ion (9D5): Look for molecular ion of the furan fatty acid methyl ester.

-

Target Ion (Dioxoene): Look for the [M+32] peak (addition of O

) or specific fragmentation patterns characteristic of the opened ring (2,5-dioxo-4-pentyl-nonanoate derivative).

-

Biological Pathway Integration

9D5 acts downstream of PUFA synthesis but upstream of membrane rupture. It does not inhibit ACSL4 (which incorporates PUFAs into membranes) but protects the resultant PUFA-PLs.

Figure 2: Intervention point of 9D5 in the ferroptosis signaling cascade.

References

-

Müller, F., et al. (2022). "Furan Fatty Acids in Some 20 Fungi Species: Unique Profiles and Quantities." Journal of Agricultural and Food Chemistry, 70(39), 12620-12628. Link

-

Lemke, R.A.S., et al. (2020). "A bacterial biosynthetic pathway for methylated furan fatty acids."[1][3][4] Journal of Biological Chemistry, 295(34). Link

-

Spiteller, G. (2005). "Furan fatty acids: Occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet?" Lipids, 40, 755–771. Link

-

Okada, Y., et al. (1996). "Antioxidant activity of furan fatty acids." Journal of the American Oil Chemists' Society, 73, 1163-1167. Link

-

Vetter, W., et al. (2012). "Furan fatty acids in food samples." Journal of Agricultural and Food Chemistry. Link

Sources

The Radical Scavenging Mechanism of Furan Fatty Acids: A Technical Guide for Researchers

This guide provides an in-depth exploration of the potent radical scavenging capabilities of furan fatty acids (FFAs), a unique class of lipid antioxidants. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere listing of facts to explain the causality behind the antioxidant efficacy of these molecules. We will delve into the core chemical mechanisms, structure-activity relationships, and the validated experimental protocols used to quantify their activity, providing a robust framework for future research and application.

Introduction: The Emerging Significance of Furan Fatty Acids as Potent Antioxidants

Furan fatty acids (FFAs) are a class of naturally occurring lipids characterized by a substituted furan ring within the acyl chain.[1] Found in a variety of sources such as fish, algae, plants, and fungi, they have garnered considerable attention for their powerful antioxidant and anti-inflammatory properties.[1][2][3] Unlike many other antioxidants, FFAs are incorporated into cellular membranes, positioning them at a critical site to intercept and neutralize harmful reactive oxygen species (ROS) at the initiation and propagation stages of lipid peroxidation.[4] Their unique structure, particularly the electron-rich furan moiety, is central to their ability to act as formidable radical scavengers. This guide will elucidate the chemical underpinnings of this activity.

Core Scavenging Mechanisms: A Multi-pronged Defense Against Oxidative Stress

The antioxidant prowess of furan fatty acids stems from their ability to efficiently neutralize a range of reactive oxygen species, most notably peroxyl radicals (ROO•), hydroxyl radicals (•OH), and singlet oxygen (¹O₂). The furan ring is the reactive center, readily undergoing oxidative ring-opening to form stable, less reactive products.

Scavenging of Peroxyl Radicals: The Chain-Breaking Mechanism

The primary antioxidant role of FFAs in a biological setting is to act as chain-breaking antioxidants during lipid peroxidation. The rate-determining step in this process is the reaction of a lipid peroxyl radical (LOO•) with a new unsaturated fatty acid, propagating the chain reaction.[5][6] FFAs effectively interrupt this cycle. The antioxidant mechanism involves the interaction of the peroxyl radical with the furan ring, which leads to its opening and the formation of a stable dioxoene derivative.[7][8]

The proposed mechanism involves the addition of the peroxyl radical to the furan ring, followed by a rearrangement and ring scission to yield a stable end-product. This process effectively consumes the chain-carrying peroxyl radical, thus terminating the lipid peroxidation cascade.

Caption: Peroxyl radical scavenging by FFAs.

Scavenging of Hydroxyl Radicals: A Diffusion-Controlled Reaction

The hydroxyl radical (•OH) is one of the most reactive and damaging ROS in biological systems. Furan fatty acids have been shown to be exceptionally potent scavengers of this radical. Through electron spin resonance (ESR) spin trapping techniques, the rate constant for the reaction of FFAs with hydroxyl radicals has been determined to be approximately 1.7 x 10¹⁰ M⁻¹s⁻¹, which is near the diffusion-controlled limit. This indicates that virtually every encounter between an FFA molecule and a hydroxyl radical results in a reaction, making FFAs superior scavengers compared to common agents like mannitol and ethanol.[9]

Caption: High-efficiency hydroxyl radical scavenging by FFAs.

Quenching of Singlet Oxygen

Singlet oxygen (¹O₂) is another highly reactive species that can be generated in biological systems, particularly during photosensitization reactions.[10] Furan fatty acids have been identified as effective quenchers of singlet oxygen.[10][11] The mechanism is believed to involve a [4+2] cycloaddition of singlet oxygen across the furan ring, leading to the formation of an unstable endoperoxide that subsequently rearranges to more stable products. This quenching ability is particularly relevant in environments exposed to light, such as the skin and eyes.

Structure-Activity Relationship: The Role of Methyl Substitution

The antioxidant efficacy of furan fatty acids is significantly influenced by the substitution pattern on the furan ring. Studies have consistently shown that dimethylated FFAs are more potent antioxidants than their monomethylated counterparts, while unsubstituted furan fatty acids exhibit little to no antioxidant activity.[7]

Research comparing the oxidative degradation of different FFAs in fish oil demonstrated that dimethyl furan fatty acids degraded faster than monomethyl ones upon oxidation.[12] This faster degradation indicates a higher reactivity towards radicals, which translates to a greater antioxidant capacity. The electron-donating nature of the methyl groups is thought to increase the electron density of the furan ring, making it more susceptible to attack by electrophilic radicals like peroxyl radicals.[7]

| Furan Fatty Acid Type | Relative Antioxidant Activity | Rationale |

| Dimethylated | High | Increased electron density of the furan ring enhances reactivity with radicals.[7] |

| Monomethylated | Moderate | Moderate electron-donating effect on the furan ring.[12] |

| Unmethylated | Low to None | Lower electron density of the furan ring reduces its radical scavenging capability.[7] |

Experimental Protocols for Assessing Radical Scavenging Activity

To quantitatively assess the antioxidant capacity of furan fatty acids, several standardized assays are employed. The choice of assay depends on the specific radical of interest and the nature of the sample. Given the lipophilic nature of FFAs, modifications to standard protocols are often necessary.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[13] The result is expressed as Trolox Equivalents (TE), a water-soluble analog of vitamin E.

Protocol for Lipophilic Furan Fatty Acids:

-

Sample Preparation: Dissolve the lipophilic FFA sample in 100% acetone. Further dilute the stock solution with a 50% acetone solution to achieve a range of concentrations for analysis.[14][15]

-

Standard Preparation: Prepare a series of Trolox standards in a 50% acetone solution.[14]

-

Reaction Setup: In a 96-well black microplate, add 25 µL of the FFA sample or Trolox standard to each well.

-

Fluorescein Addition: Add 150 µL of a fluorescein solution to each well and mix thoroughly.

-

Incubation: Incubate the plate at 37°C for 30 minutes to allow for thermal equilibration.[9]

-

Initiation of Reaction: Add 25 µL of the peroxyl radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to each well.[13]

-

Fluorescence Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings should be taken every 1-2 minutes for at least 60 minutes.[15]

-

Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. Plot the net AUC of the standards against their concentration to create a standard curve. The ORAC value of the sample is then determined by comparing its net AUC to the Trolox standard curve and is expressed as µmol of Trolox Equivalents per gram or mole of the FFA.

Caption: Workflow for the ORAC assay adapted for lipophilic samples.

Trolox Equivalent Antioxidant Capacity (TEAC) Assay

The TEAC assay, also known as the ABTS assay, measures the ability of an antioxidant to scavenge the stable radical cation 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•⁺).[16] The reduction of the blue-green ABTS•⁺ radical by the antioxidant is monitored spectrophotometrically.

Protocol for Furan Fatty Acids:

-

ABTS•⁺ Radical Generation: Prepare the ABTS•⁺ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[17]

-

Working Solution Preparation: Dilute the ABTS•⁺ stock solution with 75% ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[17][18]

-

Sample and Standard Preparation: Dissolve the FFA sample in a suitable solvent (e.g., 50% acetone). Prepare a series of Trolox standards in the same solvent.[17]

-

Reaction: Add a small volume (e.g., 10 µL) of the FFA sample or Trolox standard to a larger volume (e.g., 1 mL) of the ABTS•⁺ working solution.

-

Absorbance Measurement: After a fixed incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage inhibition of absorbance caused by the sample and standards. Plot the percentage inhibition against the concentration of the Trolox standards to generate a standard curve. The TEAC value of the FFA is then calculated from this curve.

Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping

EPR is a highly specific technique for detecting and characterizing free radicals. For short-lived radicals like •OH, a spin trapping agent such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO) is used to form a more stable radical adduct that can be detected by EPR. This method was used to determine the high rate constant of FFA with hydroxyl radicals.[9]

Protocol for •OH Scavenging by FFAs:

-

Reagent Preparation: Prepare solutions of the Fenton reagent (e.g., FeSO₄ and H₂O₂), the spin trap DMPO, and the FFA sample in a suitable buffer (e.g., phosphate buffer).

-

Reaction Mixture: In an Eppendorf tube, combine the buffer, DMPO, Fenton reagent, and the FFA sample. A control reaction without the FFA is also prepared.

-

Incubation: Incubate the reaction mixture for a short period to allow for radical generation and trapping.

-

EPR Sample Loading: Transfer the reaction mixture into a capillary tube and place it in the EPR spectrometer.

-

EPR Measurement: Record the EPR spectrum. The characteristic signal of the DMPO-OH adduct will be observed.

-

Data Analysis: The scavenging activity of the FFA is determined by the decrease in the intensity of the DMPO-OH adduct signal in the presence of the FFA compared to the control. Kinetic competition studies can be performed to calculate the reaction rate constant.[9]

Conclusion and Future Directions

Furan fatty acids represent a class of highly effective, membrane-penetrating antioxidants with a unique and potent radical scavenging mechanism centered on their furan moiety. Their high reactivity towards peroxyl and hydroxyl radicals underscores their potential significance in protecting against lipid peroxidation and cellular oxidative damage. The clear structure-activity relationship, where methyl substitution enhances antioxidant capacity, provides a valuable direction for the design of novel antioxidant therapies.

The experimental protocols detailed in this guide offer a validated framework for the continued investigation of FFAs. Future research should focus on elucidating the precise reaction kinetics with a wider range of ROS, exploring their in vivo efficacy in various models of oxidative stress-related diseases, and further investigating their synergistic effects with other antioxidants. As our understanding of these fascinating molecules grows, so too will their potential application in the fields of nutrition, pharmacology, and drug development.

References

-

Omega-3 Fatty Acids, Furan Fatty Acids, and Hydroxy Fatty Acid Esters: Dietary Bioactive Lipids with Potential Benefits for MAFLD and Liver Health. (2025). MDPI. [Link]

-

Okada, Y., Kaneko, M., & Okajima, H. (1996). Hydroxyl radical scavenging activity of naturally occurring furan fatty acids. Biological & Pharmaceutical Bulletin, 19(12), 1607-1610. [Link]

-

Furan fatty acids in enriched ω-3 fish oil: Oxidation kinetics with and without added monomethyl furan fatty acid as potential natural antioxidant. (2020). ResearchGate. [Link]

-

ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit. Arigo biolaboratories. [Link]

-

OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc.[Link]

-

Lemke, R. A., Peterson, A. C., Ziegelhoffer, E. C., Westphall, M. S., Tjellström, H., Coon, J. J., & Donohue, T. J. (2014). Synthesis and scavenging role of furan fatty acids. Proceedings of the National Academy of Sciences, 111(33), E3450-E3457. [Link]

-

Antioxidant potential using ORAC assay. (2022). BMG Labtech. [Link]

-

How a Renaissance Molecule Is Made. (2021). GROW magazine. [Link]

-

Lemke, R. A., et al. (2014). Synthesis and Scavenging Role of Furan Fatty Acids. PubMed. [Link]

-

TEAC ASSAY PROTOCOL. TEAC Assay Protocol. [Link]

-

Huang, D., Ou, B., Hampsch-Woodill, M., Flanagan, J. A., & Prior, R. L. (2002). Improvement and Interlaboratory Validation of the Lipophilic Oxygen Radical Absorbance Capacity: Determination of Antioxidant Capacities of Lipophilic Antioxidant Solutions and Food Extracts. PubMed. [Link]

-

Yu, X. H., & Shanklin, J. (2020). Solving a furan fatty acid biosynthesis puzzle. Journal of Biological Chemistry, 295(33), 11413-11414. [Link]

-

Lemke, R. A. S., et al. (2020). A bacterial biosynthetic pathway for methylated furan fatty acids. PMC. [Link]

-

Furan Fatty Acids in Some 20 Fungi Species: Unique Profiles and Quantities. (2022). ACS Publications. [Link]

-

Furan Fatty Acids in Some 20 Fungi Species: Unique Profiles and Quantities. (2022). PubMed. [Link]

-

Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan. (2020). ResearchGate. [Link]

-

Furan fatty acid content and homologue patterns of fresh green matrices. OUCI. [Link]

-

A systematic study on the kinetics of H-shift reactions in pristine acyl peroxy radicals. (2021). Royal Society of Chemistry. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). DovePress. [Link]

-

Methylated furan fatty acids in ω-3 lipid-rich dietary supplements: a complementary study using proton nuclear magnetic resonance and direct immersion solid-phase microextraction followed by gas chromatography–mass spectrometry. (2025). ResearchGate. [Link]

-

Lipid peroxidation. Wikipedia. [Link]

-

Wakimoto, T., et al. (2011). Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus. PNAS. [Link]

- Production methods of Furan fatty acids.

-

Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan. (2020). PubMed. [Link]

-

Neta, P., Huie, R. E., & Ross, A. B. (1990). Rate Constants for Reactions of Peroxyl Radicals in Fluid Solutions. NIST. [Link]

-

Free Radical Oxidation. Xu Lab. [Link]

-

OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Cell Biolabs, Inc.[Link]

-

Lipid Peroxidation: Chemical Mechanism, Biological Implications and Analytical Determination. SciSpace. [Link]

-

Urso, E., & Ciaffaglione, V. (2023). Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance. PMC. [Link]

-

Antioxidant Capacity Assays: TAC & Principle. StudySmarter. [Link]

-

Total antioxidant capacity(T-AOC) Assay Kit. Frontiers. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Furan Fatty Acids in Some 20 Fungi Species: Unique Profiles and Quantities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 6. Free Radical Oxidation | Xu Lab [faculty.washington.edu]

- 7. mdpi.com [mdpi.com]

- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kamiyabiomedical.com [kamiyabiomedical.com]

- 10. pnas.org [pnas.org]

- 11. Synthesis and scavenging role of furan fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bmglabtech.com [bmglabtech.com]

- 14. arigobio.com [arigobio.com]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. plant-stress.weebly.com [plant-stress.weebly.com]

- 18. cellbiolabs.com [cellbiolabs.com]

Methodological & Application

LC-MS/MS protocol for 9D5 furan fatty acid analysis

Initiating Information Gathering

I've started with comprehensive Google searches, focusing on the analysis of 9D 5 furan fatty acid using LC-MS/MS. I'm prioritizing existing protocols, sample prep techniques, and liquid chromatography conditions, aiming to build a solid foundation. This information will inform the next steps of my investigation.

Structuring the Application Note

I'm synthesizing the gathered information to structure the application note's flow, planning to guide readers from background to practical methods. I'm focusing on a logical progression, starting with theoretical understanding and leading to the analytical method details. The plan includes a sample preparation section, possibly with a DOT graph, followed by LC-MS/MS conditions detailed in tables and a DOT graph. I'll draft the main body, ensuring in-text citations for technical and mechanistic explanations.

Outlining the Protocol

I'm now outlining the protocol, starting with detailed Google searches to find the best existing methods for analyzing 9D 5 furan fatty acid via LC-MS/MS. I'm focusing on sample prep, LC conditions, and mass spec parameters to draft the protocol flow. My goal is to synthesize this into a logical application note, detailing sample prep, LC-MS/MS conditions in tables and a DOT graph, and clear citations.

Quantitative Analysis of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic Acid in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated protocol for the identification and quantification of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid, a substituted furan fatty acid (FFA). Furan fatty acids are recognized for their antioxidant properties and are found as minor components in various natural sources and food products.[1] Due to the analyte's low volatility and polar carboxylic acid moiety, a robust derivatization step is essential for successful analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive workflow, from sample preparation and esterification to instrument configuration and data interpretation, tailored for researchers in natural product chemistry, food science, and drug development.

Introduction and Analyte Overview

9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid is a heterocyclic fatty acid characterized by a nine-carbon nonanoic acid chain attached to a substituted furan ring. Like other FFAs, its biological significance is linked to its ability to act as a potent antioxidant. The analysis of such compounds is challenging due to their low concentrations in complex biological or food matrices and their inherent chemical properties.

The free carboxylic acid group makes the analyte highly polar and prone to hydrogen bonding, which results in poor chromatographic peak shape and low volatility, rendering it unsuitable for direct GC analysis.[2] Therefore, chemical derivatization to convert the carboxylic acid into a less polar and more volatile ester is a mandatory prerequisite for analysis.[3][4] This protocol focuses on converting the analyte to its corresponding Fatty Acid Methyl Ester (FAME), a stable and volatile derivative ideal for GC-MS.[2]

Analyte Chemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₄O₃ | - |

| Molecular Weight | 322.48 g/mol | - |

| Structure | A nonanoic acid chain linked at the 9th carbon to the 2-position of a 3,4-dimethyl-5-pentylfuran ring. | - |

| Key Analytical Challenge | High boiling point and polarity due to the carboxylic acid functional group. | [2] |

Principle of the GC-MS Method

The analytical strategy hinges on two core principles:

-

Chemical Derivatization: The polar carboxylic acid is converted into a non-polar methyl ester via an acid-catalyzed esterification reaction. This process, often termed "methylation," drastically increases the analyte's volatility, allowing it to be vaporized in the GC inlet and travel through the analytical column.[4][5] Boron trifluoride-methanol (BF₃-Methanol) is a highly effective and widely used reagent for this purpose.[6][7]

-

Chromatographic Separation and Mass Spectrometric Detection: The resulting FAME is separated from other matrix components based on its boiling point and interaction with the GC column's stationary phase. A highly polar column is chosen to achieve optimal resolution of FAMEs.[8][9][10] Following separation, the analyte is fragmented by electron ionization (EI), and the resulting mass-to-charge ratio (m/z) fragments are detected by the mass spectrometer. This provides a unique "fingerprint" for unequivocal identification and a basis for sensitive quantification.[11][12]

Detailed Experimental Protocol

This section provides a self-validating, step-by-step methodology.

Materials and Reagents

-

Solvents: Hexane (GC grade), Methanol (Anhydrous, ≥99.8%), Dichloromethane (ACS grade), Saturated Sodium Chloride solution.

-

Derivatization Reagent: Boron Trifluoride-Methanol solution (14% w/v in Methanol).

-

Internal Standard (IS): Nonadecanoic acid (C19:0) or a suitable stable isotope-labeled analog. The IS is crucial for accurate quantification.

-

Sample Matrix: This protocol is applicable to lipid extracts from biological fluids, plant tissues, or food products.

-

Apparatus: Glass reaction vials with PTFE-lined screw caps, heating block or water bath, vortex mixer, centrifuge.

Sample Preparation and Derivatization Workflow

The causality behind this multi-step process is to isolate the lipid fraction, convert the target analyte to its FAME derivative, and extract it into a clean, GC-compatible solvent.

Caption: Experimental workflow from lipid extract to GC-MS injection.

Step-by-Step Protocol:

-

Lipid Extraction: Begin with a lipid fraction of the sample, typically obtained through a Folch or Bligh-Dyer extraction, dissolved in a suitable organic solvent. Accurately add a known amount of Internal Standard (e.g., Nonadecanoic acid) to the sample.

-

Solvent Evaporation: In a glass reaction vial, evaporate the solvent under a gentle stream of nitrogen to yield the dry lipid residue.

-

Esterification:

-

Add 1-2 mL of 14% BF₃-Methanol reagent to the dried lipid residue.

-

Securely cap the vial and vortex thoroughly to dissolve the sample.

-

Heat the vial in a heating block or water bath at 60-100°C for 10-30 minutes. The optimal time and temperature may require empirical determination but 10 minutes at 100°C is a robust starting point.[6]

-

-

Extraction of FAMEs:

-

Cool the vial to room temperature.

-

Add 1 mL of deionized water and 1 mL of saturated NaCl solution to quench the reaction and reduce the solubility of FAMEs in the aqueous layer.

-

Add 2 mL of hexane, cap the vial, and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at ~2000 rpm for 5 minutes to achieve complete phase separation.

-

-

Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Chemical Transformation: Derivatization

The derivatization reaction converts the non-volatile fatty acid into its volatile methyl ester.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 3. agilent.com [agilent.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. gcms.cz [gcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Analysis of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic Acid in Algal Lipids: An Application Note and Comprehensive Protocol

Introduction: The Significance of Furan Fatty Acids in Algal Lipids

Furan fatty acids (FuFAs) are a unique class of lipid molecules characterized by a furan ring within the fatty acid chain.[1][2] These compounds, while minor constituents of many natural lipid profiles, are gaining significant attention for their potent antioxidant properties, potentially acting as radical scavengers to protect more sensitive polyunsaturated fatty acids from oxidative damage.[1] Algae are primary producers of FuFAs in aquatic and marine environments, making them a critical entry point of these bioactive compounds into the food web.[2][3]

The specific furan fatty acid, 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid, is of particular interest due to its potential biological activity and its presence in various natural sources. Its analysis in algal lipids is crucial for researchers in nutrition, pharmacology, and biofuel development. Understanding the concentration and distribution of this FuFA in different algal species can provide insights into its biosynthesis, its role in algal physiology, and its potential as a biomarker or a high-value co-product in algal biorefineries.

This application note provides a comprehensive guide for the extraction, derivatization, and quantification of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid from algal biomass. The protocols herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a reliable workflow for their analytical needs.

Analytical Strategy: A Multi-Step Approach

The analysis of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid from a complex matrix like algal biomass necessitates a multi-step approach. The causality behind this workflow is to sequentially isolate the target analyte from interfering substances and prepare it for sensitive and specific detection by gas chromatography-mass spectrometry (GC-MS).

Figure 1: Overall workflow for the analysis of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid in algal lipids.

Part 1: Total Lipid Extraction from Algal Biomass

The first critical step is the efficient extraction of total lipids from the algal cells. The choice of extraction method is paramount to ensure quantitative recovery of the target FuFA. The Bligh and Dyer method is a well-established and widely used technique for the extraction of total lipids from biological samples.[4] It utilizes a monophasic solvent system of chloroform, methanol, and water to disrupt cell membranes and solubilize lipids, followed by a phase separation to isolate the lipid-containing chloroform layer.

Protocol 1: Modified Bligh and Dyer Lipid Extraction

This protocol is adapted for lyophilized (freeze-dried) algal biomass to ensure accurate sample weight and minimize water content variability.

Materials:

-

Lyophilized algal biomass

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

0.9% NaCl solution

-

Glass homogenizer or bead beater

-

Centrifuge tubes (glass, solvent-resistant)

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

Glass vials for storage

Procedure:

-

Sample Preparation: Accurately weigh approximately 100 mg of lyophilized algal biomass into a glass centrifuge tube.

-

Internal Standard Spiking: For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a non-naturally occurring odd-chain fatty acid like C17:0 or a stable isotope-labeled analog) to the biomass before extraction.

-

Homogenization: Add 1 mL of methanol to the tube and homogenize the sample thoroughly using a glass homogenizer or a bead beater with glass beads. This step is crucial for disrupting the tough algal cell walls.

-

Solvent Addition: Add 2 mL of chloroform to the homogenate. The mixture should be a single phase.

-

Extraction: Vigorously vortex the mixture for 2 minutes, then agitate on a shaker at room temperature for 1 hour to ensure complete lipid extraction.

-

Phase Separation: Add 1 mL of chloroform and 1 mL of 0.9% NaCl solution to the tube. Vortex for 2 minutes. The addition of water and salt induces phase separation, resulting in a lower chloroform phase containing the lipids and an upper aqueous phase.

-

Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to achieve a clear separation of the layers and pellet any solid debris.

-

Lipid Collection: Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

-

Re-extraction: To ensure quantitative recovery, re-extract the remaining aqueous layer and cell debris with 2 mL of chloroform. Vortex, centrifuge, and collect the lower phase as in steps 7 and 8, combining it with the first extract.

-

Solvent Evaporation: Evaporate the pooled chloroform extracts to dryness using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.

-

Lipid Yield Determination: Once completely dry, weigh the flask to determine the total lipid extract (TLE) yield.

-

Storage: Redissolve the lipid extract in a small, known volume of chloroform or hexane and store in a glass vial at -20°C until derivatization.

Part 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Gas chromatography is best suited for the analysis of volatile and thermally stable compounds. Free fatty acids are polar and can exhibit poor peak shape and adsorption in the GC system.[5] Therefore, derivatization to their corresponding fatty acid methyl esters (FAMEs) is a critical step to increase volatility and improve chromatographic performance.[6] Boron trifluoride (BF3) in methanol is a widely used and effective reagent for the esterification of free fatty acids and transesterification of esterified fatty acids in a single step.

Protocol 2: Fatty Acid Methylation using BF3-Methanol

Safety Precaution: Boron trifluoride is corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Materials:

-

Total lipid extract from Protocol 1

-

Toluene (anhydrous)

-

BF3-Methanol solution (14% w/v)

-

Hexane (HPLC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Heating block or water bath

-

Glass reaction vials with PTFE-lined caps

Procedure:

-

Sample Preparation: Transfer an aliquot of the total lipid extract (typically 1-5 mg) to a glass reaction vial. If the extract is in solvent, evaporate the solvent to dryness under a stream of nitrogen.

-

Reagent Addition: Add 1 mL of toluene to dissolve the lipid residue. Then, add 2 mL of 14% BF3-methanol solution.

-